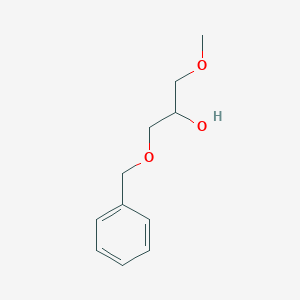
2-Propanol, 1-methoxy-3-(phenylmethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1-methoxy-3-(phenylmethoxy)- is an organic compound with the molecular formula C11H16O3 and a molecular weight of 196.24 g/mol . This compound is known for its unique chemical structure, which includes a methoxy group and a phenylmethoxy group attached to a propanol backbone. It is used in various scientific research applications due to its distinct properties.
Preparation Methods
The synthesis of 2-Propanol, 1-methoxy-3-(phenylmethoxy)- typically involves the reaction of 2-propanol with methoxy and phenylmethoxy reagents under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Propanol, 1-methoxy-3-(phenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound into alcohols using reducing agents like lithium aluminum hydride.
Scientific Research Applications
2-Propanol, 1-methoxy-3-(phenylmethoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: This compound is utilized in biochemical assays and studies involving enzyme interactions.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is employed in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-methoxy-3-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The methoxy and phenylmethoxy groups play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
2-Propanol, 1-methoxy-3-(phenylmethoxy)- can be compared with similar compounds such as:
1-Methoxy-2-propanol: This compound has a similar methoxy group but lacks the phenylmethoxy group, making it less complex in structure.
2-Propanol, 1-(2-methoxy-1-methylethoxy)-: This compound has a different substitution pattern, affecting its chemical properties and reactivity. The uniqueness of 2-Propanol, 1-methoxy-3-(phenylmethoxy)- lies in its dual functional groups, which provide distinct reactivity and applications in various fields.
Properties
CAS No. |
4137-81-9 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
1-methoxy-3-phenylmethoxypropan-2-ol |
InChI |
InChI=1S/C11H16O3/c1-13-8-11(12)9-14-7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 |
InChI Key |
AOLMUHFESNSJEE-UHFFFAOYSA-N |
Canonical SMILES |
COCC(COCC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


acetyl}hydrazinylidene)butanamide](/img/structure/B14155309.png)
![3-[5-(4-cyanophenyl)-1,2,4-oxadiazol-3-yl]benzoic Acid](/img/structure/B14155314.png)
![N-(6-methylbenzo[d]thiazol-2-yl)benzenesulfonamide](/img/structure/B14155319.png)
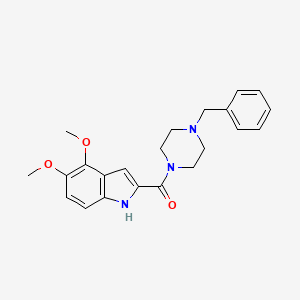
![6-(Ethoxycarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B14155331.png)
![4-({(1E)-1-[4-hydroxy-1-(2-methylphenyl)-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]propyl}amino)benzoic acid](/img/structure/B14155338.png)

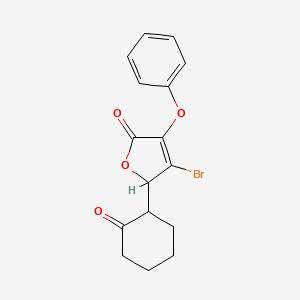

![ethyl 2-[(3S)-6-[[4-(morpholine-4-carboximidoyl)benzoyl]amino]-3,4-dihydro-2H-chromen-3-yl]acetate;hydrochloride](/img/structure/B14155357.png)

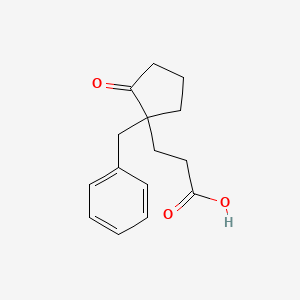
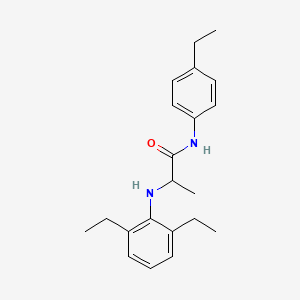
![(1r,4r,6s)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B14155384.png)
